molecular formula C18H22N4O3S B2563032 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097921-63-4

2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one

Cat. No. B2563032
CAS RN: 2097921-63-4
M. Wt: 374.46
InChI Key: HKVZTWIHDBQANK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzofuran ring, which is a type of aromatic organic compound, a thiadiazole ring, which is a type of heterocyclic compound, and a piperazine ring, which is a type of organic compound that contains a six-membered ring containing two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups. The benzofuran and thiadiazole rings are aromatic and planar, while the piperazine ring is aliphatic and can adopt a chair or boat conformation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzofuran ring could contribute to the compound’s aromaticity and stability, while the piperazine ring could influence its solubility and reactivity .

Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized a variety of compounds related to the one , focusing on their potential biological activities. For example, a study described the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, aiming at potent bacterial biofilm and MurB inhibitors (Mekky & Sanad, 2020). These compounds were tested for in-vitro antibacterial and cytotoxic activities, with certain derivatives showing significant efficacy against bacterial strains.

Another research effort synthesized benzodifuranyl derivatives, along with other heterocyclic compounds, as anti-inflammatory and analgesic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). The compounds exhibited notable COX-2 inhibitory, analgesic, and anti-inflammatory activities.

Biological Evaluation

The biological activities of synthesized compounds incorporating elements of the chemical structure have been extensively studied. For instance, synthesized 1-(4-substituted)-2-(−4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone compounds were evaluated for their in-vitro anti-inflammatory activity, demonstrating significant effects (Ahmed, Molvi, & Khan, 2017).

Additionally, a study on the synthesis, characterization, and anti-inflammatory activity of some piperazine derivatives highlighted their potential as antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014). These compounds were found to have excellent antibacterial and antifungal activities when compared to standard drugs.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it’s used. Without specific information on this compound, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research on this compound would depend on its intended use and the current state of knowledge about its properties and effects. Potential areas of interest could include exploring its synthesis, studying its reactivity, or investigating its potential uses .

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3S/c1-18(2)10-13-4-3-5-14(17(13)25-18)24-12-16(23)22-8-6-21(7-9-22)15-11-19-26-20-15/h3-5,11H,6-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVZTWIHDBQANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CCN(CC3)C4=NSN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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